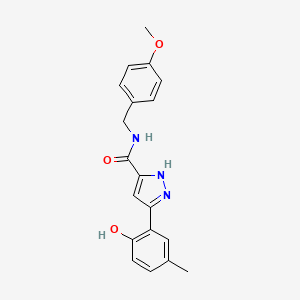
Cy5.5 azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy5.5 azide is a fluorescent dye belonging to the cyanine dye family. It is known for its far-red to near-infrared emission, making it highly suitable for various imaging applications, including live organism imaging. The compound is often used in click chemistry due to its azide functional group, which allows it to react with alkyne-containing molecules to form stable triazole linkages .
准备方法
Synthetic Routes and Reaction Conditions
Cy5.5 azide can be synthesized through a series of chemical reactions involving the introduction of an azide group to the cyanine dye structure. The typical synthetic route involves the following steps:
Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the polymethine bridge and the indolenine or benzoindole chromophores.
Introduction of the Azide Group: The azide group is introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:
化学反应分析
Types of Reactions
Cy5.5 azide primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction between the azide group and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in an aqueous or organic solvent.
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN in an organic solvent.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and can be used for various applications, including bioconjugation and imaging .
科学研究应用
Cy5.5 azide has a wide range of applications in scientific research:
作用机制
The mechanism of action of Cy5.5 azide involves its ability to form stable triazole linkages through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form a triazole ring, which is highly stable and fluorescent. This property allows this compound to be used as a fluorescent label for various biomolecules, enabling their detection and visualization in complex biological systems .
相似化合物的比较
Similar Compounds
Cy5 azide: Another cyanine dye with similar properties but different emission wavelengths.
Alexa Fluor 647 azide: A commercially available dye with similar fluorescence characteristics.
DyLight 649 azide: Another fluorescent dye used for similar applications.
Uniqueness
Cy5.5 azide is unique due to its far-red to near-infrared emission, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly suitable for in vivo imaging applications .
属性
分子式 |
C45H51ClN6O |
|---|---|
分子量 |
727.4 g/mol |
IUPAC 名称 |
N-(3-azidopropyl)-6-[1,1-dimethyl-2-[7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C45H50N6O.ClH/c1-44(2)39(50(5)37-28-26-33-19-13-15-21-35(33)42(37)44)23-10-7-6-8-11-24-40-45(3,4)43-36-22-16-14-20-34(36)27-29-38(43)51(40)32-17-9-12-25-41(52)47-30-18-31-48-49-46;/h6-8,10-11,13-16,19-24,26-29H,9,12,17-18,25,30-32H2,1-5H3;1H |
InChI 键 |
JDQLDOBBGMFNTL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14094768.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094782.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094791.png)
![3-(3-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094802.png)
![3-(4-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094809.png)
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14094817.png)
![9-benzyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14094820.png)
![methyl [3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14094825.png)
![8-{2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094831.png)

![6-Bromo-9-[(4-methoxyphenyl)methyl]purine](/img/structure/B14094839.png)
![1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094852.png)
![(2Z)-[2-(4-chlorophenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14094855.png)
